Palladium(II) oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Palladium(II) oxide, also known as palladium monoxide, is an inorganic compound with the chemical formula PdO. It is the only well-characterized oxide of palladium and appears as a greenish-black powder. This compound is insoluble in water and most acids but slightly soluble in aqua regia. It is primarily used as a catalyst in various chemical reactions .

Mechanism of Action

Target of Action

Palladium(II) oxide, also known as palladium monoxide, is an inorganic compound with the formula PdO . It is primarily used as a catalyst in various chemical reactions . The primary targets of this compound are the reactants in these chemical reactions. For instance, it has been employed for oxidizing gas detection .

Mode of Action

This compound interacts with its targets through chemical reactions. It is prepared by treating the metal with oxygen. Above about 900 °C, the oxide reverts to palladium metal and oxygen gas . In the context of gas sensing, this compound nanostructures interact with oxidizing gases, leading to changes that can be detected .

Biochemical Pathways

For instance, in the presence of oxidizing gases, this compound undergoes changes that can be detected, making it useful in gas sensing applications .

Result of Action

The result of this compound’s action is largely dependent on the specific application. In gas sensing, for example, the interaction of this compound with oxidizing gases leads to detectable changes . In other applications, such as catalysis, the compound facilitates chemical reactions, leading to the production of desired products .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, its reactivity can be affected by temperature . In addition, the compound’s effectiveness as a gas sensor can be influenced by the presence of specific gases in the environment .

Biochemical Analysis

Biochemical Properties

Palladium(II) oxide has shown significant potential in biomedical applications due to its interaction with various biomolecules. For instance, it has been found to exhibit photothermal, anticancer, and antibacterial effects . The compound interacts with enzymes and proteins, influencing biochemical reactions .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s unique properties allow it to interact with various types of cells, affecting their processes and functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s mechanism of action is complex and involves a variety of molecular interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine the threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins . The compound’s effects on its localization or accumulation are currently being studied .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research . Potential targeting signals or post-translational modifications that direct the compound to specific compartments or organelles are being investigated .

Preparation Methods

Palladium(II) oxide can be synthesized through several methods:

-

Heating Palladium Sponge Metal in Oxygen: : This method involves heating palladium sponge metal in an oxygen atmosphere at 350°C, resulting in the formation of this compound as a black powder: [ 2 \text{Pd} + \text{O}_2 \rightarrow 2 \text{PdO} ]

-

Reaction of Palladium(II) Chloride and Potassium Nitrate: : this compound can also be prepared by heating a mixture of palladium(II) chloride and potassium nitrate: [ 2 \text{PdCl}_2 + 4 \text{KNO}_3 \rightarrow 2 \text{PdO} + 4 \text{KCl} + 4 \text{NO}_2 + \text{O}_2 ]

-

Hydrolysis of Palladium Nitrate: : A hydrated form of this compound can be obtained by hydrolyzing palladium nitrate or reacting a soluble palladium compound with a strong base. The brown hydrated oxide converts to black anhydrous oxide upon heating .

Chemical Reactions Analysis

Palladium(II) oxide undergoes various chemical reactions, including:

-

Reduction: : this compound can be reduced to palladium metal using hydrogen gas: [ \text{PdO} + \text{H}_2 \rightarrow \text{Pd} + \text{H}_2\text{O} ]

-

Oxidation: : this compound can be further oxidized under specific conditions to form higher oxidation state compounds.

-

Substitution: : this compound can participate in substitution reactions, where ligands in the compound are replaced by other ligands.

Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Palladium(II) oxide has numerous applications in scientific research:

-

Catalysis: : It is widely used as a catalyst in organic synthesis, particularly in hydrogenation and dehydrogenation reactions. Its catalytic properties make it valuable in the production of fine chemicals and pharmaceuticals .

-

Environmental Applications: : this compound is used in catalytic converters to reduce harmful emissions from vehicles. It helps in the oxidation of carbon monoxide and hydrocarbons to less harmful carbon dioxide and water .

-

Energy Storage: : Researchers are exploring the use of this compound in energy storage systems, such as rechargeable batteries, due to its ability to facilitate ion insertion and extraction .

-

Gas Sensors: : this compound nanostructures are employed in gas sensors for detecting oxidizing gases like ozone and nitrogen dioxide. These sensors are crucial for environmental monitoring and industrial safety .

Comparison with Similar Compounds

Palladium(II) oxide can be compared with other similar compounds, such as:

-

Nickel(II) oxide (NiO): : Both this compound and nickel(II) oxide are used as catalysts in various chemical reactions. this compound is more effective in hydrogenation reactions due to its higher catalytic activity .

-

Platinum(II) oxide (PtO2): : Platinum(II) oxide is another catalyst used in hydrogenation reactions. While both compounds are effective, this compound is often preferred due to its lower cost and comparable catalytic efficiency .

-

Copper(II) oxide (CuO): : Copper(II) oxide is used in oxidation reactions and as a catalyst in organic synthesis. This compound, however, offers better performance in hydrogenation and dehydrogenation reactions .

This compound stands out due to its unique combination of catalytic properties, stability, and versatility in various applications.

Properties

CAS No. |

1314-08-5 |

|---|---|

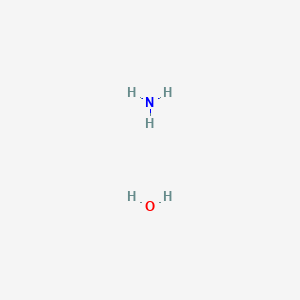

Molecular Formula |

OPd |

Molecular Weight |

122.42 g/mol |

IUPAC Name |

oxygen(2-);palladium(2+) |

InChI |

InChI=1S/O.Pd/q-2;+2 |

InChI Key |

JQPTYAILLJKUCY-UHFFFAOYSA-N |

SMILES |

O=[Pd] |

Canonical SMILES |

[O-2].[Pd+2] |

Key on ui other cas no. |

1314-08-5 |

Pictograms |

Oxidizer; Irritant |

Related CAS |

11113-77-2 (cpd with unspecified MF) |

Origin of Product |

United States |

Q1: What is the molecular formula and weight of palladium(II) oxide?

A1: this compound, represented by the chemical formula PdO, has a molecular weight of 122.42 g/mol.

Q2: How is this compound typically characterized structurally?

A2: Various techniques are employed to characterize this compound structurally. These include X-ray diffraction (XRD) to determine its crystal structure, X-ray photoelectron spectroscopy (XPS) to analyze surface chemistry, and transmission electron microscopy (TEM) to visualize particle size and morphology. [, , , , ]

Q3: Can this compound be redispersed? What factors influence this process?

A3: Yes, this compound can undergo redispersion, primarily after complete oxidation. The temperature required for this process is influenced by the particle size of the oxide. This redispersion is thought to be facilitated by the spreading of a two-dimensional surface phase denoted as (PdO)sc. []

Q4: How does the pH of the environment affect this compound?

A4: The pH of the surrounding environment plays a crucial role in modulating the solubility of this compound. For instance, metallic palladium exhibits increased solubility in EDTA solutions with increasing pH levels. This highlights the importance of considering pH conditions when studying the environmental behavior of this compound. []

Q5: Does this compound exist in a non-stoichiometric form?

A5: Yes, research indicates the existence of a palladium suboxide (PdOx, where x is approximately 0.21-0.27). This suboxide coexists with this compound and exhibits a cubic structure. Notably, the ratio of these two phases can shift depending on the pressure, influencing the overall behavior of the system. []

Q6: What are the main applications of this compound?

A6: this compound finds significant applications in various fields. It is widely employed as a catalyst in organic synthesis, particularly in Heck reactions, cross-coupling reactions, and oxidation reactions. Additionally, its semiconducting properties make it suitable for gas sensing applications, particularly for detecting oxidizing gases like ozone and nitrogen dioxide. [, , , ]

Q7: Can you explain the catalytic mechanism of this compound in Heck reactions?

A7: In Heck reactions, this compound acts as a heterogeneous catalyst. The mechanism typically involves oxidative addition of an aryl halide to the palladium(II) center, followed by coordination and insertion of an alkene. Subsequent β-hydride elimination and reductive elimination regenerate the palladium(II) catalyst and yield the desired coupled product. []

Q8: How does the synthesis method influence the properties of this compound nanoparticles?

A8: The synthesis method significantly impacts the properties of this compound nanoparticles. For instance, using quercetin as a capping agent in a hydrothermal method yields nanoparticles suitable for catalyzing the synthesis of propargylamines via A3-coupling reactions. []

Q9: Are there any studies exploring the environmental impact of this compound?

A9: While limited information is available on the specific environmental impact of this compound, its use in catalytic converters raises concerns about its release into the environment. Studies are being conducted to understand the transformation and solubility of this compound in the presence of naturally occurring complexing agents, ultimately aiding in assessing its environmental fate and potential risks. []

Q10: Has computational chemistry been used to study this compound?

A10: Yes, computational chemistry, particularly density functional theory (DFT) calculations, has been used to investigate the properties of this compound. These calculations provide valuable insights into the electronic structure, bonding characteristics, and reactivity of the compound, ultimately aiding in the rational design of novel materials and catalysts. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.